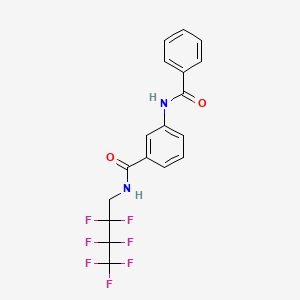
Methyl 3-(bromomethyl)benzimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)benzimidate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)benzimidate can be synthesized through the bromination of methyl 3-methylbenzoate. A common method involves the use of l,3-Dibromo-5,5-dimethyl hydantoin (DDH) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in dichloromethane. The reaction is typically carried out under reflux conditions for about 10 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(bromomethyl)benzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is methyl 3-methylbenzoate.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)benzimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)benzimidate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.
Comparaison Avec Des Composés Similaires
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure but contains an additional double bond, making it more reactive in certain types of reactions.
3-(Bromomethyl)benzoic acid methyl ester: This compound is structurally similar but lacks the ester group, affecting its reactivity and applications.
Uniqueness: Methyl 3-(bromomethyl)benzimidate is unique due to its specific combination of a bromomethyl group and an ester group on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1196152-66-5 |
|---|---|
Formule moléculaire |
C9H10BrNO |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)benzenecarboximidate |
InChI |
InChI=1S/C9H10BrNO/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,6H2,1H3 |
Clé InChI |
AAZOXBWZNQZAPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1=CC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


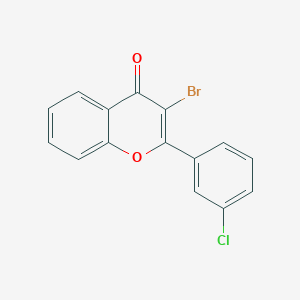
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
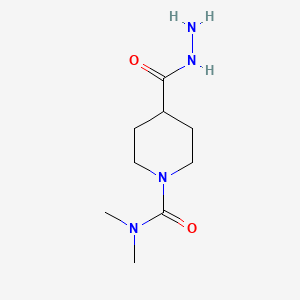

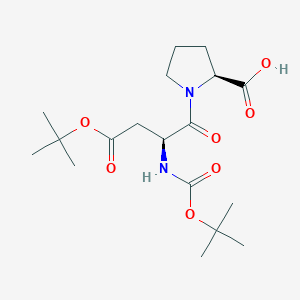
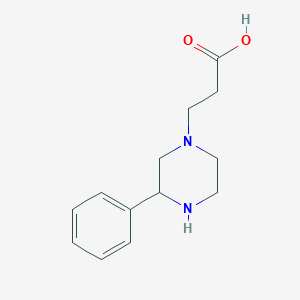

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
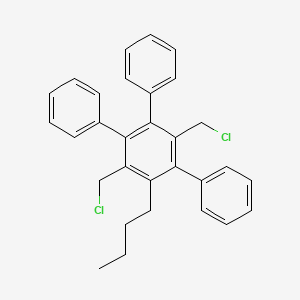
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)

